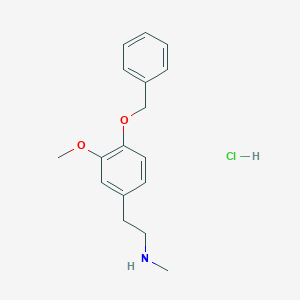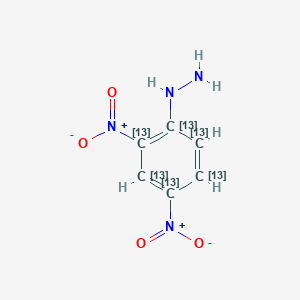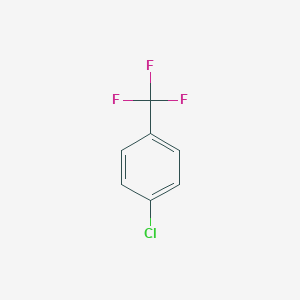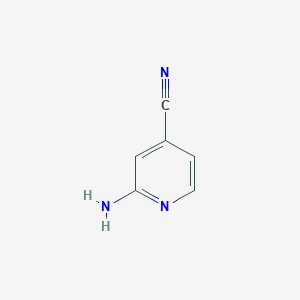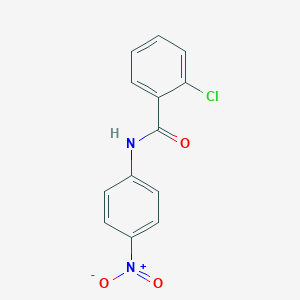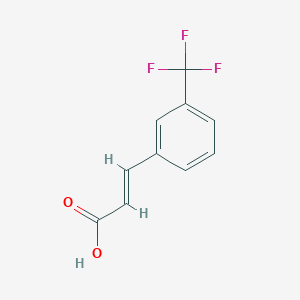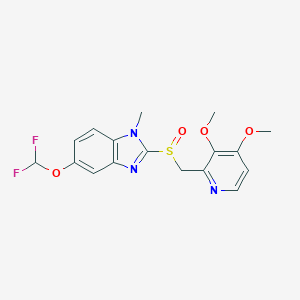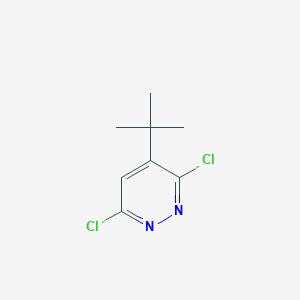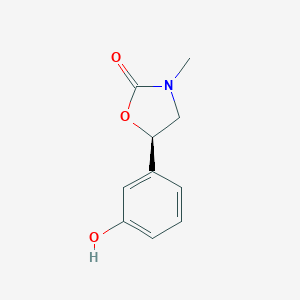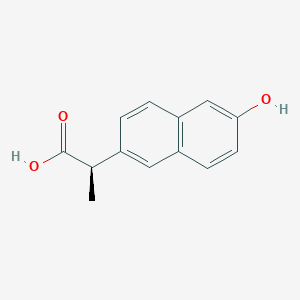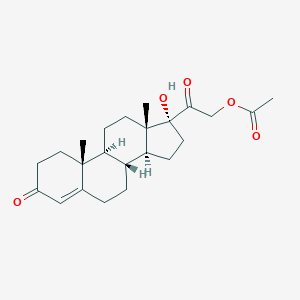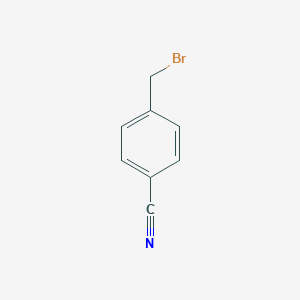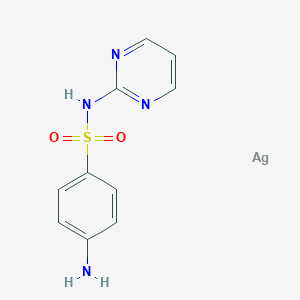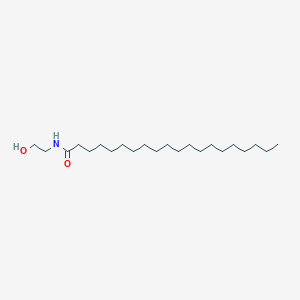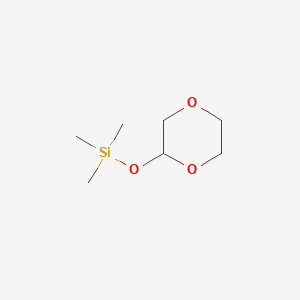
(1,4-Dioxan-2-yloxy)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Dioxan-2-yloxy)(trimethyl)silane is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in the synthesis of various organic compounds.
作用機序
(1,4-Dioxan-2-yloxy)(trimethyl)silane is a reactive reagent that can undergo various chemical reactions. It reacts with various functional groups such as alcohols, amines, and carboxylic acids to form siloxane linkages. The reaction proceeds via a nucleophilic substitution reaction, where the oxygen atom of the functional group attacks the silicon atom of the reagent, resulting in the formation of a new bond.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (1,4-Dioxan-2-yloxy)(trimethyl)silane. However, it is considered to be a low-toxicity compound and is not expected to cause any significant adverse effects.
実験室実験の利点と制限
(1,4-Dioxan-2-yloxy)(trimethyl)silane is a versatile reagent that is widely used in scientific research. It has several advantages, such as high reactivity, mild reaction conditions, and high purity product yield. However, it also has some limitations, such as its sensitivity to moisture and air, which can affect the reaction yield and purity.
将来の方向性
There are several future directions for the use of (1,4-Dioxan-2-yloxy)(trimethyl)silane in scientific research. One potential application is in the development of new siloxane-based materials with improved properties such as increased durability, flexibility, and thermal stability. Another potential application is in the synthesis of novel pharmaceuticals with improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential of (1,4-Dioxan-2-yloxy)(trimethyl)silane in other areas of scientific research, such as catalysis and materials science.
Conclusion:
In conclusion, (1,4-Dioxan-2-yloxy)(trimethyl)silane is a versatile reagent that is widely used in scientific research. It has several advantages, such as high reactivity, mild reaction conditions, and high purity product yield. Its potential applications include the development of new siloxane-based materials, synthesis of novel pharmaceuticals, and exploration in other areas of scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
(1,4-Dioxan-2-yloxy)(trimethyl)silane can be synthesized by reacting trimethylsilanol with 1,4-dioxane in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an acid-catalyzed dehydration reaction to form the desired product. The reaction can be carried out under mild conditions and yields high purity product.
科学的研究の応用
(1,4-Dioxan-2-yloxy)(trimethyl)silane is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the preparation of siloxane-based materials, which have a wide range of applications in industries such as electronics, aerospace, and automotive. It is also used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
特性
CAS番号 |
100604-29-3 |
|---|---|
製品名 |
(1,4-Dioxan-2-yloxy)(trimethyl)silane |
分子式 |
C7H16O3Si |
分子量 |
176.28 g/mol |
IUPAC名 |
1,4-dioxan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H16O3Si/c1-11(2,3)10-7-6-8-4-5-9-7/h7H,4-6H2,1-3H3 |
InChIキー |
UQXDNVXSGVCULN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1COCCO1 |
正規SMILES |
C[Si](C)(C)OC1COCCO1 |
同義語 |
(1,4-Dioxan-2-yloxy)(trimethyl)silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



